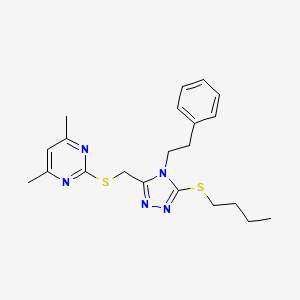
2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms. Both of these ring structures are common in many biological molecules and pharmaceuticals . The compound also contains several sulfur atoms, which are likely involved in thioether linkages .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be formed in one step, the triazole ring in another, and the sulfur-containing groups in yet another .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and sulfur atoms. The exact structure would depend on the specific locations of these functional groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of nitrogen and sulfur atoms could make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis of Heteroaromatic Compounds : The compound has been used in the synthesis of heteroaromatic azido compounds, leading to the preparation of triazolo-thieno-pyrimidines. This process involves the reaction of active methylene nitriles with substituted thiophenes (Westerlund, 1980).
Development of Novel Routes to Pyrimidines : Research has explored new routes to synthesize pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives using related chemical processes (Hassneen & Abdallah, 2003).
Use in Cardiovascular Agents : This compound and its derivatives have been investigated as potential cardiovascular agents, particularly as inhibitors of cAMP phosphodiesterase (Novinson et al., 1982).
Synthesis of Thiomethyltriazolo[1,5-a]pyrimidines : The compound has been utilized in the synthesis of a series of thiomethyltriazolo[1,5-a]pyrimidines, highlighting the efficiency and regioselectivity of the reaction process (Martins et al., 2016).
Creation of Novel Heterocycles : It has also been used in the creation of novel heterocycles, including the synthesis of dipyrimidino[2,1-b:1′,2′-c]thiazine (Abdel-fattah et al., 1992).
Antimicrobial and Antifungal Applications : Some derivatives of this compound have shown promising antimicrobial and antifungal activities, indicating their potential use in the development of new medicinal agents (Shetty, 2014).
Synthesis of Amino Derivatives of Triazolopyrimidine : The compound has been used in the synthesis of amino derivatives of triazolopyrimidine, showcasing its versatility in creating various heterocyclic structures (Vas’kevich et al., 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[5-butylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5S2/c1-4-5-13-27-21-25-24-19(15-28-20-22-16(2)14-17(3)23-20)26(21)12-11-18-9-7-6-8-10-18/h6-10,14H,4-5,11-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXAIZWFWOZCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2932694.png)



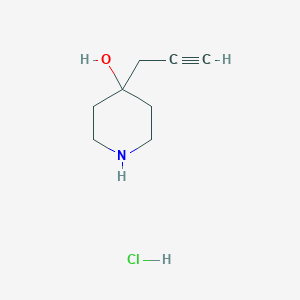

![2-(3-Morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2932706.png)
![2-[1-(Methoxymethyl)cyclopentyl]acetonitrile](/img/structure/B2932707.png)
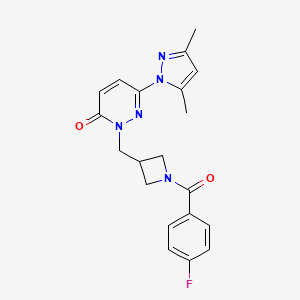
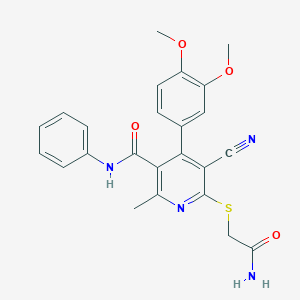
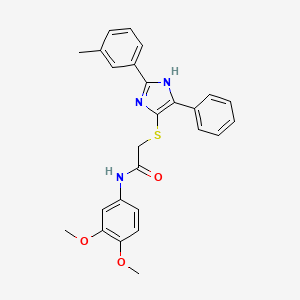

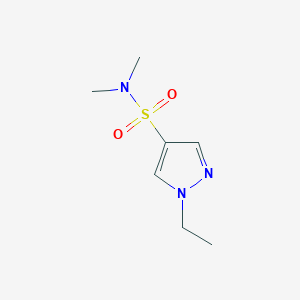
![6-cyclopropyl-2-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2932716.png)